molecular formula C4H7ClO2Zn B6327695 2-Ethoxy-2-oxoethylzinc chloride, 0.50 M in ether CAS No. 93296-12-9

2-Ethoxy-2-oxoethylzinc chloride, 0.50 M in ether

Cat. No.: B6327695
CAS No.: 93296-12-9
M. Wt: 187.9 g/mol
InChI Key: FUTXNZQCSXHQHV-UHFFFAOYSA-M
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Description

2-Ethoxy-2-oxoethylzinc chloride, 0.50 M in ether, is an organozinc compound with the molecular formula C₄H₇ClO₂Zn and a molecular weight of 187.9411 g/mol . This compound is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethoxy-2-oxoethylzinc chloride can be synthesized through the reaction of ethyl chloroacetate with zinc in the presence of a suitable solvent such as ether. The reaction typically requires an inert atmosphere to prevent oxidation and moisture contamination. The general reaction scheme is as follows:

[ \text{C}_2\text{H}_5\text{OCOCH}_2\text{Cl} + \text{Zn} \rightarrow \text{C}_2\text{H}_5\text{OCOCH}_2\text{ZnCl} ]

Industrial Production Methods

Industrial production of 2-Ethoxy-2-oxoethylzinc chloride involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-2-oxoethylzinc chloride undergoes various types of chemical reactions, including:

    Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.

    Oxidation: Can be oxidized to form corresponding carboxylic acids.

    Reduction: Can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

    Electrophiles: Alkyl halides, acyl chlorides, and epoxides.

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

Major Products

    Substitution reactions: Formation of esters, ketones, and other carbonyl compounds.

    Oxidation reactions: Formation of carboxylic acids.

    Reduction reactions: Formation of alcohols and other reduced compounds.

Scientific Research Applications

2-Ethoxy-2-oxoethylzinc chloride has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: Utilized in the modification of biomolecules for studying biological pathways.

    Medicine: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Used in the production of fine chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Ethoxy-2-oxoethylzinc chloride involves the formation of a reactive organozinc intermediate, which can then participate in various nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.

Comparison with Similar Compounds

Similar Compounds

    Diethylzinc: Another organozinc compound used in organic synthesis.

    Ethylzinc iodide: Similar in reactivity but with different halide.

    Methylzinc chloride: Similar compound with a methyl group instead of an ethoxy group.

Uniqueness

2-Ethoxy-2-oxoethylzinc chloride is unique due to its specific reactivity and stability in ether. It offers distinct advantages in certain synthetic applications, particularly in the formation of carbon-carbon bonds with high selectivity and yield.

Properties

IUPAC Name

chlorozinc(1+);ethyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7O2.ClH.Zn/c1-3-6-4(2)5;;/h2-3H2,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUTXNZQCSXHQHV-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)[CH2-].Cl[Zn+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO2Zn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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